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Abstract

SDUYO038 is a novel, orally bioavailable allosteric inhibitor of Src homology region 2 domain-
containing phosphatase 2 (SHP2). It demonstrates potent enzymatic and cellular activity by
stabilizing SHP2 in an auto-inhibited conformation. Preclinical data have indicated its potential
as a pan-antitumor agent through the suppression of the RAS-ERK signaling pathway. This
technical guide provides a comprehensive overview of SDUY038, including its mechanism of
action, key quantitative data, and detailed experimental protocols to facilitate further research
and development.

Introduction to SHP2 and Its Role in Oncology

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11
gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell
proliferation and differentiation.[1] It is a key component of multiple signaling pathways, most
notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[2] Dysregulation of SHP2
activity, often due to mutations or overexpression, leads to sustained activation of downstream
signaling, promoting uncontrolled cell growth and survival, and is implicated in various human
cancers.[2] SHP2 also plays a role in modulating the PD-1 signaling pathway, making it an
attractive target for immuno-oncology.[3] The development of allosteric inhibitors that lock
SHP2 in its inactive state represents a promising therapeutic strategy.
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SDUY038: A Novel SHP2 Allosteric Inhibitor

SDUY038 is a novel allosteric inhibitor of SHP2 featuring a furanyl amide-based scaffold.[3] It
binds to a tunnel-like allosteric pocket on SHP2, stabilizing the auto-inhibited conformation of
the enzyme and thereby preventing its catalytic activity. This mode of action effectively blocks
downstream signaling through the RAS-ERK pathway.[3]

Quantitative Data Summary

This section summarizes the key quantitative data for SDUY038, providing a basis for
comparison with other known SHP2 inhibitors.

Table 1: In Vitro Potency and Binding Affinity of

SDUY038

Parameter Value Notes
Half-maximal inhibitory

Biochemical IC50 1.2 uM concentration against SHP2
enzymatic activity.[3]
Dissociation constant,

Binding Affinity (KD) 0.29 uM indicating the binding affinity to
SHP2.[3]

o Pan-antitumor activity across
Cellular Activity (IC50) 7-24 UM

various cancer cell lines.[3]

Table 2: Comparative In Vitro Activity of Allosteric SHP2
Inhibitors
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. . . Cellular pERK IC50
Inhibitor Biochemical IC50 Reference
(KYSE-520 cells)

SDUY038 1.2 uM Not Publicly Available [3]
SHP099 0.071 pM Not Publicly Available [4]
TNO155 11 nM 8 nM [5]
JAB-3312 1.44-1.9nM 0.23 nM [5]

Note: Direct comparison of IC50 values should be made with caution as experimental
conditions may vary between studies.

Table 3: Pharmacokinetic Profile of SDUY038 (Oral

Administration)
Parameter Value Species
Bioavailability (F) 14% Mouse
Half-life (t1/2) 3.95h Mouse
Cmax Not Publicly Available Not Publicly Available
Tmax Not Publicly Available Not Publicly Available

In Vivo Efficacy

SDUY038 has demonstrated significant tumor growth inhibition in both xenograft and organoid
models, highlighting its potential as a therapeutic agent.[3]

Xenograft Models

While specific tumor growth inhibition (TGI) data for SDUY038 is not publicly available, studies
have shown its efficacy in xenograft models.[3] For context, other SHP2 inhibitors like SHP099
have shown significant TGI in models such as the KYSE-520 esophageal squamous cell
carcinoma xenograft.[6]

Organoid Models
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SDUY038 has also been shown to inhibit the growth of tumor organoids.[3] Patient-derived
organoids are increasingly used as a preclinical model as they can preserve the morphologic
and genetic characteristics of the original tumor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of
SDUY038.

Biochemical SHP2 Phosphatase Activity Assay
(Fluorescence-based)

This assay measures the direct enzymatic inhibition of SHP2 by a test compound.
Materials:
e Recombinant human SHP2 protein

» Assay Buffer (e.g., 60 mM HEPES, 75 mM NacCl, 75 mM KCI, 1 mM EDTA, 0.05% P-20, 5
mM DTT, pH 7.2)

e Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DIFMUP)
e Test compound (SDUY038) and DMSO (vehicle control)

o 384-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of SDUY038 in DMSO.

Add the diluted compound or DMSO to the wells of the 384-well plate.

Add the SHP2 enzyme solution to each well and incubate to allow for compound binding.

Initiate the enzymatic reaction by adding the DIFMUP substrate.
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o Measure the fluorescence intensity kinetically using a plate reader (Excitation/Emission
wavelengths appropriate for DIFMUP).

o Calculate the rate of reaction and determine the percent inhibition for each concentration of
SDUY038 relative to the DMSO control.

» Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell-Based pERK Inhibition Assay (Western Blot)

This assay assesses the ability of SDUY038 to inhibit SHP2-mediated signaling within a
cellular context by measuring the phosphorylation of the downstream effector ERK.

Materials:

e Cancer cell line (e.g., KYSE-510, TE-1)

e Cell culture medium and supplements

e SDUYO038

o Growth factor (e.g., EGF) to stimulate the pathway

o Lysis buffer

e Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

e Western blotting equipment

Procedure:

e Seed cells in culture plates and allow them to adhere.

e Serum-starve the cells to reduce basal pERK levels.
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o Pre-treat the cells with various concentrations of SDUY038 or DMSO for a specified time.
» Stimulate the cells with a growth factor (e.g., EGF) to activate the RTK/RAS/ERK pathway.
e Lyse the cells and collect the protein lysates.

o Determine protein concentration using a suitable method (e.g., BCA assay).

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

» Block the membrane and incubate with primary antibodies against pERK, total ERK, and a
loading control (e.g., GAPDH).

¢ Incubate with the appropriate HRP-conjugated secondary antibody.
 Visualize the protein bands using a chemiluminescent substrate and an imaging system.

o Quantify the band intensities to determine the ratio of pERK to total ERK and normalize to
the loading control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of
SDUY038 to the SHP2 protein.

Materials:

SPR instrument and sensor chips (e.g., CM5)

Recombinant human SHP2 protein (ligand)

SDUY038 (analyte)

Immobilization buffers (e.g., sodium acetate)

Running buffer (e.g., HBS-EP+)

Amine coupling kit (EDC, NHS) and ethanolamine
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Procedure:

e Immobilize the SHP2 protein onto the sensor chip surface using standard amine coupling
chemistry.

e Prepare a series of concentrations of SDUY038 in the running buffer.

« Inject the different concentrations of SDUY038 over the immobilized SHP2 surface and a

reference flow cell.

e Monitor the binding events in real-time by measuring the change in the SPR signal
(response units, RU).

» After the association phase, flow running buffer over the chip to monitor the dissociation of
the compound.

e Regenerate the sensor chip surface if necessary.

e Analyze the sensorgrams using appropriate fitting models to determine the association rate
constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SDUY038 in
a mouse xenograft model.

Materials:

Immunodeficient mice (e.g., hude or SCID)

Cancer cell line (e.g., KYSE-510)

SDUY038 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:
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« Inject cancer cells subcutaneously into the flank of the mice.
o Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
e Randomize the mice into treatment and control groups.

o Administer SDUY038 orally at the desired dose and schedule. Administer the vehicle to the
control group.

o Measure tumor volumes with calipers at regular intervals.
» Monitor the body weight of the mice as an indicator of toxicity.

¢ At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage of the
control group's tumor growth.

Visualizations
Signaling Pathway
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Caption: SHP2 signaling pathway and the inhibitory action of SDUY038.
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Experimental Workflow: In Vivo Efficacy Study
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Caption: Workflow for an in vivo xenograft efficacy study of SDUY038.

Conclusion

SDUY038 is a promising novel allosteric inhibitor of SHP2 with demonstrated in vitro and in
vivo anti-tumor activity. Its distinct chemical scaffold and mode of action provide a valuable tool
for researchers studying SHP2-driven cancers and a potential lead compound for the
development of new cancer therapies. The data and protocols presented in this guide are
intended to support and facilitate further investigation into the therapeutic potential of
SDUY038.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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